[5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3-methylbutanoate
Overview
Description
[5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3-methylbutanoate: is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of [5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3-methylbutanoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a β-diketone.
Introduction of the nitrophenyl group:
Attachment of the sulfanyl group: The sulfanyl group is introduced via a thiolation reaction.
Esterification: The final step involves the esterification of the pyrazole derivative with 3-methylbutanoic acid under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. Biology Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents. Industry : It can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [5-Methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3-methylbutanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3-methylbutanoate: Similar structure but lacks the methyl group at the 5-position.
[5-Methyl-4-(4-aminophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3-methylbutanoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
- The presence of the nitrophenyl group provides unique electronic properties, making it suitable for specific applications in medicinal chemistry.
- The combination of the sulfanyl and ester groups offers a unique reactivity profile, allowing for diverse chemical transformations.
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14(2)13-19(25)28-21-20(29-18-11-9-17(10-12-18)24(26)27)15(3)22-23(21)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGSSTBDFMNOIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CC(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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